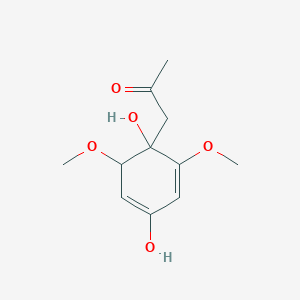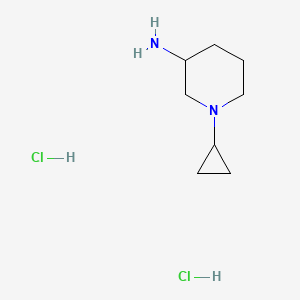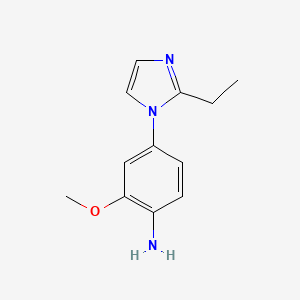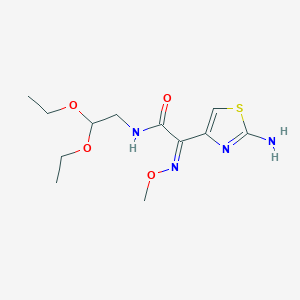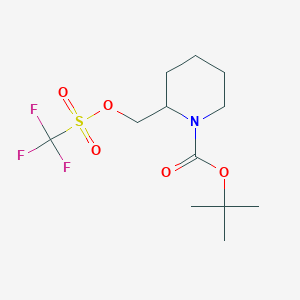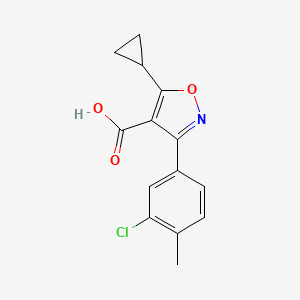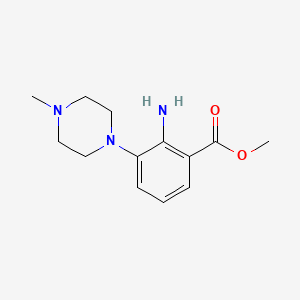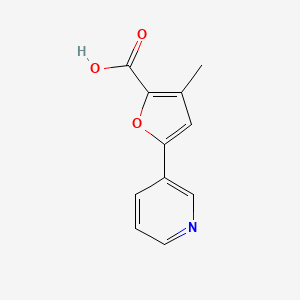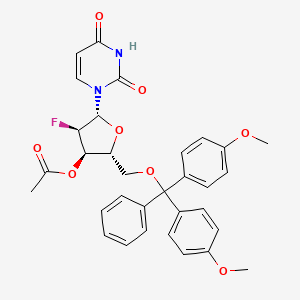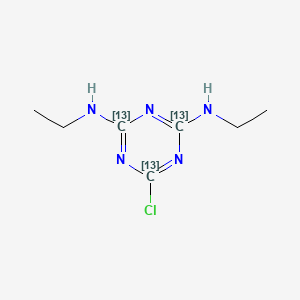
G3-C12 free
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
G3-C12 is a galectin-3 binding peptide known for its anticancer activity. It has a high affinity for colorectal cancer cells overexpressing galectin-3, making it a potent and selective targeting agent for these cells .
Métodos De Preparación
G3-C12 can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds
Análisis De Reacciones Químicas
G3-C12 undergoes various chemical reactions, including binding to galectin-3, which is a carbohydrate-binding protein. This binding is highly specific and does not show affinity for other members of the galectin family or unrelated lectins . The peptide can also be conjugated with other molecules, such as doxorubicin, to enhance its anticancer activity. Common reagents used in these reactions include coupling agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), which facilitate the formation of peptide bonds . Major products formed from these reactions include G3-C12 conjugates with various therapeutic agents, which can be used for targeted drug delivery.
Aplicaciones Científicas De Investigación
G3-C12 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a targeting agent for drug delivery systems, enhancing the specificity and efficacy of therapeutic agents. In biology, G3-C12 is used to study the role of galectin-3 in various cellular processes, including apoptosis and cell migration . In medicine, G3-C12 is being investigated for its potential to treat various cancers, including colorectal cancer and breast cancer . In industry, G3-C12 can be used in the development of new diagnostic tools and therapeutic agents.
Mecanismo De Acción
The mechanism of action of G3-C12 involves its binding to galectin-3, a protein that is overexpressed in many types of cancer cells. This binding inhibits the anti-apoptotic effects of galectin-3, leading to increased apoptosis in cancer cells . Additionally, G3-C12 can be conjugated with other therapeutic agents, such as doxorubicin, to enhance their delivery to cancer cells. The conjugates are internalized into the cells via a ligand-receptor pathway, leading to higher levels of apoptosis compared to non-targeted therapies .
Comparación Con Compuestos Similares
G3-C12 is unique in its high affinity for galectin-3 and its ability to selectively target cancer cells overexpressing this protein. Similar compounds include other galectin-3 binding peptides, such as G3-A9, which also exhibit high affinity for galectin-3 but may have different binding specificities and therapeutic potentials . Another similar compound is the carbohydrate-derived inhibitor TD139, which also targets galectin-3 but has a different mechanism of action and therapeutic profile . The uniqueness of G3-C12 lies in its high specificity for galectin-3 and its potential for use in targeted drug delivery systems.
Propiedades
Fórmula molecular |
C74H115N23O23S2 |
|---|---|
Peso molecular |
1759.0 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[2-[[(2R)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C74H115N23O23S2/c1-35(2)56(69(115)84-42(12-6-7-21-75)61(107)85-43(73(119)120)13-8-22-81-74(78)79)92-68(114)52-16-10-24-96(52)71(117)49(33-122)91-63(109)47(29-55(103)104)87-62(108)45(27-40-30-80-34-83-40)89-70(116)57(37(4)98)93-64(110)44(26-39-17-19-41(100)20-18-39)88-66(112)50-14-9-23-95(50)54(102)31-82-60(106)48(32-121)90-67(113)51-15-11-25-97(51)72(118)58(38(5)99)94-65(111)46(28-53(77)101)86-59(105)36(3)76/h17-20,30,34-38,42-52,56-58,98-100,121-122H,6-16,21-29,31-33,75-76H2,1-5H3,(H2,77,101)(H,80,83)(H,82,106)(H,84,115)(H,85,107)(H,86,105)(H,87,108)(H,88,112)(H,89,116)(H,90,113)(H,91,109)(H,92,114)(H,93,110)(H,94,111)(H,103,104)(H,119,120)(H4,78,79,81)/t36-,37+,38+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,56-,57-,58-/m0/s1 |
Clave InChI |
RXFIUXGGWIBQLE-UCNRAYMSSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CS)NC(=O)[C@@H]5CCCN5C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)N)O |
SMILES canónico |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)CNC(=O)C(CS)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


